molecular formula C6H4ClNO2 B3026690 2-Chloro-5-hydroxyisonicotinaldehyde CAS No. 1060804-53-6

2-Chloro-5-hydroxyisonicotinaldehyde

Cat. No.: B3026690
CAS No.: 1060804-53-6
M. Wt: 157.55
InChI Key: HZSDMQCOOUNXRC-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxyisonicotinaldehyde: is a chemical compound with the molecular formula C6H4ClNO2 and a molecular weight of 157.55 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring. This compound is primarily used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-5-hydroxyisonicotinaldehyde involves the reaction of 2-chloro-5-(methoxymethoxy)pyridine-4-carbaldehyde with hydrogen chloride in tetrahydrofuran and water at 60°C for one hour . The reaction mixture is then cooled, and the pH is adjusted to neutral using sodium carbonate solution. The organic layer is separated, dried, and purified using silica gel column chromatography to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation: 2-Chloro-5-hydroxyisonicotinic acid.

    Reduction: 2-Chloro-5-hydroxyisonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-hydroxyisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research into potential therapeutic agents often involves this compound due to its structural features.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxyisonicotinaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group is highly reactive, allowing the compound to participate in numerous reactions that form the basis for its applications in synthesis and research. The hydroxyl and chlorine substituents also contribute to its reactivity and potential interactions with biological targets.

Comparison with Similar Compounds

  • 2-Chloro-5-hydroxypyridine-4-carbaldehyde
  • 2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde

Comparison: 2-Chloro-5-hydroxyisonicotinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications or biological studies due to these structural features.

Properties

IUPAC Name

2-chloro-5-hydroxypyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSDMQCOOUNXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719118
Record name 2-Chloro-5-hydroxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060804-53-6
Record name 2-Chloro-5-hydroxy-4-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060804-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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